6-Bromo-8-methoxy-2-quinazolinemethanol
Description
6-Bromo-8-methoxy-2-quinazolinemethanol is a quinazoline derivative characterized by a bromine atom at position 6, a methoxy group at position 8, and a hydroxymethyl (-CH2OH) substituent at position 2. Quinazoline derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
(6-bromo-8-methoxyquinazolin-2-yl)methanol |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-8-3-7(11)2-6-4-12-9(5-14)13-10(6)8/h2-4,14H,5H2,1H3 |
InChI Key |
FBFJCOKNNFHJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=C(N=C12)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-2-quinazolinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-Bromo-8-methoxy-2-quinazolinecarboxylic acid.
Reduction: Formation of 8-methoxy-2-quinazolinemethanol.
Substitution: Formation of 6-Amino-8-methoxy-2-quinazolinemethanol or 6-Thio-8-methoxy-2-quinazolinemethanol.
Scientific Research Applications
6-Bromo-8-methoxy-2-quinazolinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-quinazolinemethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 6-Bromo-8-methoxy-2-quinazolinemethanol and related compounds:
Key Observations:
Substituent Effects on Polarity and Solubility :
- The hydroxymethyl group in the target compound introduces a polar hydroxyl moiety, likely increasing water solubility compared to chloro (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) or fluoro (e.g., 6-Bromo-2-chloro-8-fluoroquinazoline) analogs, which are more lipophilic .
- The methoxy group at position 8 (shared with 6-Bromo-2-chloro-8-methoxyquinazoline) may enhance metabolic stability compared to the hydroxyl group in 6-Bromo-2-chloro-quinazolin-8-ol, which could undergo faster oxidation or conjugation .
The hydroxymethyl group in the target compound is electron-donating, which may stabilize adjacent electrophilic centers or facilitate hydrogen bonding in biological targets.
Synthetic Utility :
- Chloro-substituted analogs (e.g., ) are commonly used as intermediates for further functionalization (e.g., Suzuki couplings), whereas the hydroxymethyl group in the target compound may serve as a handle for esterification or oxidation to a carboxylic acid.
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